molecular formula C36H74 B14696955 3,7,11-Trimethyltritriacontane CAS No. 28171-00-8

3,7,11-Trimethyltritriacontane

Cat. No.: B14696955
CAS No.: 28171-00-8
M. Wt: 507.0 g/mol
InChI Key: OMTPDENTDNKXRN-UHFFFAOYSA-N
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Description

3,7,11-Trimethyltritriacontane (C₃₆H₇₄, molecular weight: 506.58 g/mol) is a branched alkane with three methyl groups positioned at the 3rd, 7th, and 11th carbon atoms of a tritriacontane (C₃₃) backbone. This compound is part of a broader class of methylated alkanes, which are significant in biological systems, such as insect cuticular lipids and microbial mats, and in industrial applications due to their physicochemical properties .

Properties

CAS No.

28171-00-8

Molecular Formula

C36H74

Molecular Weight

507.0 g/mol

IUPAC Name

3,7,11-trimethyltritriacontane

InChI

InChI=1S/C36H74/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-35(4)32-28-33-36(5)31-27-30-34(3)7-2/h34-36H,6-33H2,1-5H3

InChI Key

OMTPDENTDNKXRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyltritriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are typically carried out in high-pressure reactors with catalysts such as nickel or platinum to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyltritriacontane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7,11-Trimethyltritriacontane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyltritriacontane is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its long carbon chain allows it to embed within the lipid bilayer, potentially influencing membrane-associated processes .

Comparison with Similar Compounds

Structural Isomers: Variation in Methyl Group Positions

The position of methyl branches significantly influences physical and chemical behavior. Key isomers include:

Compound Name Molecular Formula Methyl Positions Molecular Weight (g/mol) Retention Index (Gas Chromatography) Biological Source
3,7,11-Trimethyltritriacontane C₃₆H₇₄ 3, 7, 11 506.58 226.9–231.4 Cyanobacterial mats
9,13,21-Trimethyltritriacontane C₃₆H₇₄ 9, 13, 21 506.58 Not reported Pharaoh ant cuticular wax
11,15,23-Trimethyltritriacontane C₃₆H₇₄ 11, 15, 23 506.58 Not reported Pharaoh ant cuticular wax
  • Key Differences :
    • Retention Behavior : this compound exhibits distinct gas chromatography retention indices (e.g., 226.9–231.4) compared to other isomers, reflecting its unique branching pattern .
    • Biological Function : In pharaoh ants, isomers like 9,13,21- and 11,15,23-triMeC₃₃ are selectively adsorbed on zeolites due to their polarity and methyl group spacing, suggesting roles in waterproofing and chemical communication .

Chain Length Variants

Methylated alkanes with differing chain lengths exhibit variations in hydrophobicity and phase behavior:

Compound Name Molecular Formula Chain Length (Carbons) Molecular Weight (g/mol) Retention Index
This compound C₃₆H₇₄ 36 506.58 226.9–231.4
3,7,11-Trimethylnonacosane C₃₂H₆₆ 32 450.52 Not reported
3,7,11-Trimethylheptacosane C₃₀H₆₂ 30 422.49 Not reported
  • Key Differences: Longer chains (e.g., C₃₆ vs. Shorter chains (e.g., C₃₀) may exhibit higher solubility in organic solvents due to reduced van der Waals interactions.

Dimethyl vs. Trimethyl Derivatives

Dimethyl analogs lack a third methyl group, altering their physicochemical properties:

Compound Name Molecular Formula Methyl Groups Molecular Weight (g/mol) Key Properties
11,23-Dimethyltritriacontane C₃₅H₇₂ 2 492.95 Lower branching complexity
This compound C₃₆H₇₄ 3 506.58 Higher rigidity, lower solubility
  • Dimethyl analogs (e.g., 11,23-diMeC₃₃) may exhibit higher adsorption selectivity on polar substrates like zeolites compared to trimethylated forms .

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